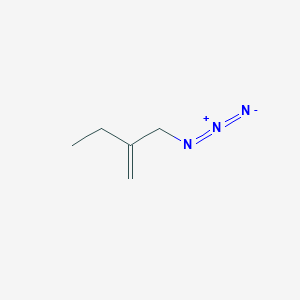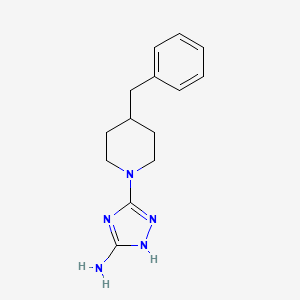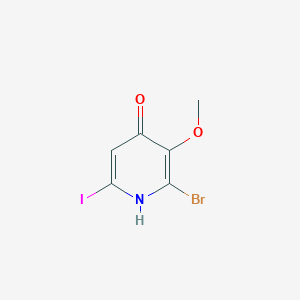![molecular formula C14H21NO B1528608 {1-[(2-Phenylethyl)amino]cyclopentyl}methanol CAS No. 1250923-28-4](/img/structure/B1528608.png)
{1-[(2-Phenylethyl)amino]cyclopentyl}methanol
Overview
Description
Scientific Research Applications
Catalysis and Chemical Transformations
"{1-[(2-Phenylethyl)amino]cyclopentyl}methanol" and related compounds have been involved in catalytic processes and chemical transformations that showcase their potential in synthetic chemistry. For example, the use of methanol as a solvent or reactant in organometallic reactions demonstrates the broad applicability of methanol derivatives in facilitating complex chemical transformations. One study highlights the unprecedented rhodium-mediated trimerization of alkynes to form cyclobutadiene complexes, showcasing the role of methanol in promoting unique bond formations (Lamata et al., 1996). Another example is the enantioselective epoxidation of α,β-enones using a catalyst derived from (R)-1-phenylethylamine, indicating the utility of chiral methanol derivatives in asymmetric synthesis (Lu et al., 2008).
Photocatalysis and Material Science
In the field of material science and photocatalysis, derivatives of methanol have been employed to synthesize novel materials with specific properties. For instance, methanol serves as a critical solvent in the preparation of electroluminescent polymers, which are essential for developing advanced optoelectronic devices (Huang et al., 2004). This highlights the role of methanol and its derivatives in facilitating polymerization reactions that lead to materials with unique luminescent properties.
Analytical Chemistry and Separation Techniques
Methanol and its derivatives also play a significant role in analytical chemistry, particularly in separation techniques. A study demonstrates the use of a hybrid capillary electrophoresis device with electrochemical derivatization for analyzing methanol in the presence of ethanol, showcasing the importance of methanol-based compounds in developing new analytical methodologies (Santos et al., 2017).
Safety and Hazards
properties
IUPAC Name |
[1-(2-phenylethylamino)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14(9-4-5-10-14)15-11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYNFQHRHRMPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)


![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)



![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)

![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)

![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)
![5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528545.png)